N-(2-Ethyl-6-methylphenyl)-D-alanine
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Overview
Description
N-(2-Ethyl-6-methylphenyl)-D-alanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethyl and a methyl group attached to the phenyl ring, which is further connected to the D-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-6-methylphenyl)-D-alanine typically involves the reaction of 2-ethyl-6-methylphenylamine with D-alanine under specific conditions. One common method includes the use of protecting groups to safeguard the amino and carboxyl groups during the reaction. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-6-methylphenyl)-D-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2-Ethyl-6-methylphenyl)-D-alanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-6-methylphenyl)-D-alanine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to alterations in biochemical pathways, influencing cellular processes such as metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Ethyl-6-methylphenyl)acetamide
- N-(2-Ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
N-(2-Ethyl-6-methylphenyl)-D-alanine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
82508-05-2 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2R)-2-(2-ethyl-6-methylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-4-10-7-5-6-8(2)11(10)13-9(3)12(14)15/h5-7,9,13H,4H2,1-3H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
ACQCQKSFTBFYDO-SECBINFHSA-N |
Isomeric SMILES |
CCC1=CC=CC(=C1N[C@H](C)C(=O)O)C |
Canonical SMILES |
CCC1=CC=CC(=C1NC(C)C(=O)O)C |
Origin of Product |
United States |
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